molecular formula C4H8N6 B082009 Methylmelamine CAS No. 13452-77-2

Methylmelamine

Cat. No. B082009
CAS RN: 13452-77-2
M. Wt: 140.15 g/mol
InChI Key: CTRPRMNBTVRDFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Methylmelamines are synthesized to serve as new building blocks for polymerization processes, creating modified melamine formaldehyde resins with reduced formaldehyde emissions. The synthesis involves selecting optimal polymerization processes and controlling the reaction to achieve high yields of each derivative with the highest possible purity. Conditions are optimized for substance polymerization and polymerization in solution, monitored by GC/MS, and characterized by NMR, IR spectroscopy, mass spectrometry, and X-ray diffraction (List et al., 2016).

Molecular Structure Analysis

The molecular structure of methylmelamines is comprehensively characterized using advanced techniques. This includes NMR and IR spectroscopy, mass spectrometry, elemental analysis, and single-crystal X-ray diffraction, providing insights into the arrangement and bonding within these compounds and their derivatives (List et al., 2016).

Chemical Reactions and Properties

The chemical properties of methylmelamines, particularly their reactivity in forming polymers and resins, are crucial for their industrial application. Studies highlight the direct vinylation of methylmelamines with acetylene to produce vinylmelamines, showcasing over 95% conversion efficiency. This process underpins the synthesis of cross-linked polymers through free radical polymerization, evidencing the chemical versatility of methylmelamines (Irrgeher et al., 2011).

Physical Properties Analysis

Physical properties, including solubility, melting points, and pKb values of N-methylmelamines, are determined to facilitate their application in polymer synthesis. These properties are significantly influenced by the number of amino, methylamino, and dimethylamino groups, affecting solubility, hydrogen bonding capacity, and thermal behavior (List et al., 2016).

Chemical Properties Analysis

The chemical behavior of methylmelamines, including their polymerization and interaction with other compounds, is essential for their utility in creating advanced materials. Their chemical structures are fully characterized, laying the groundwork for the synthesis of linear and cross-linked polymers. This encompasses their role in substituting harmful formaldehyde in resins and highlights their significance in developing environmentally friendlier polymers (Irrgeher et al., 2011).

Scientific Research Applications

  • Anti-Tumor Agents : N-Methylmelamines, such as hexamethylmelamine (HMM), have been investigated for nearly forty years as potential anti-tumor agents. HMM showed activity against ovarian and lung cancer, with side effects including nausea, vomiting, neuropathy, and myelosuppression (Judson, 1990).

  • Polymer Chemistry : N-Methylmelamines are used in the manufacturing of modified melamine formaldehyde resins and other polymer building blocks, which help reduce carcinogenic formaldehyde. Their solubility, melting points, and other physical properties are significant for their application in polymer chemistry (List et al., 2016).

  • Chemosterilants : Substituted melamines, including methylmelamines, have been tested as chemosterilants against house flies. Methylmelamines with certain structures showed effectiveness in inhibiting hatch or pupation (Labrecque et al., 1968).

  • Toxicity Studies : Research on the toxicity of contaminants in pet food, including N-methylmelamine, has been conducted. These studies help understand the impact of such compounds on renal toxicity in animals (Dobson et al., 2008).

  • Cytotoxicity Analysis : The cytotoxicity of hexamethylmelamine and its derivatives on various cell lines, including PC6 plasmacytoma cells, has been investigated. The study found that N-methylolmelamines are more toxic than HMM itself (Rutty & Abel, 1980).

  • Vinylmelamines in Polymerization : Vinyl functionalized melamine derivatives, including methylmelamines, have been synthesized for use in cross-linking based on polymerization, as potential substitutes for formaldehyde in melamine resins (Irrgeher et al., 2011).

  • Health Impacts : Studies have been conducted on the health impacts of melamine, including its effect on oocyte architecture, development, and fertility in mice, indicating its potential toxicity in reproductive health (Duan et al., 2015).

Safety And Hazards

Methylmelamine is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is toxic if inhaled and may cause respiratory irritation . Contact with liquid or refrigerated gas can cause cold burns and frostbite .

properties

IUPAC Name

2-N-methyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6/c1-7-4-9-2(5)8-3(6)10-4/h1H3,(H5,5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRPRMNBTVRDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158777
Record name Melamine, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylmelamine

CAS RN

13452-77-2
Record name Methylmelamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13452-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melamine, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013452772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melamine, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

C-2: A mixture of 378 parts by weight of melamine and 810 parts by weight of 37% formalin was adjusted to pH 7-8 with sodium hydroxide. The mixture was heated to about 70° C. and when it became transparent, 1800 parts by weight of methyl alcohol and 1.9 parts by weight of oxalic acid were added thereto. Then, the mixture was boiled for several minutes. The reaction mixture was cooled, then filtrated and concentrated under reduced pressure to obtain polymethoxy methyl melamine (C-2). An analysis showed that the number of methanol bonded was about 3 mols per 1 mol of melamine.
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Synthesis routes and methods II

Procedure details

A mixed solution comprising 14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine synthesized in Reference Example 1 and 31.1 g (0.4 mol) of 40% aqueous solution of methylamine was heated under stirring and reacted finally at the reflux temperature thereof for 6 hours. After cooling the reacted solution, products were filtered off, and washed with cold water. The resulting filter residue was dried in vacuo at 70° C. for 6 hours to give 9.1 g (yield: 65%) of the titled compound. Malting point: 269° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
581
Citations
M List, H Puchinger, H Gabriel… - The Journal of …, 2016 - ACS Publications
… In this work, we present the selective synthesis of each methylmelamine using 1 as starting material with the addition of aqueous amine solutions, list the optimized reaction conditions …
Number of citations: 19 pubs.acs.org
C Schwarzinger, M Leidl, A Endesfelder… - International Journal of …, 2007 - Taylor & Francis
This article deals with the development of methods for characterization and structural elucidation of N-methylmelamine resins as well as the cured material and composites made with …
Number of citations: 8 www.tandfonline.com
D Wagner, C Schwarzinger, M Leidl, H Schmidt… - Monatshefte für Chemie …, 2007 - Springer
… drastically just by using the methylmelamine resin (Table 3). The best value reached for a particleboard made from acetylated wood chips and the methylmelamine resin was 2.7%. …
Number of citations: 11 link.springer.com
M Himmelsbach, TD Thanh Vo - Electrophoresis, 2014 - Wiley Online Library
… and melam/methylmelamine were efficiently separated using … and melam/methylmelamine were efficiently separated. A … slower and melam/methylmelamine not that well separated …
C Brindley, A Gescher, SP Langdon, M Broggini… - Biochemical …, 1982 - Elsevier
… The hepatic microsomal N-methylmelamine metabolizing enzymes were investigated in mice and exhibited different affinities for different melamine derivatives. The apparent K m …
Number of citations: 19 www.sciencedirect.com
WL Wilson, J Van Ryzin, AJ Weiss, RW Frelick… - Oncology, 1975 - karger.com
… on Hexa methylmelamine than on Dibromodulcitol. However, the toxicity on Dibromo dulcitol is the more serious (four drug deaths as opposed to none on Hexa methylmelamine). For …
Number of citations: 18 karger.com
MA Tempero, A Kessinger - Journal of Surgical Oncology, 1982 - Wiley Online Library
Ten patients with advanced ovarian carcinoma were treated with hexa‐methylmelamine and melphalan after failing first‐line combination chemotherapy. In eight patients residual …
Number of citations: 4 onlinelibrary.wiley.com
RLM Dobson, S Motlagh, M Quijano… - Toxicological …, 2008 - academic.oup.com
… The highest concentrations of methylmelamine may have elicited some cytotoxicity, but this level of methylmelamine was probably not achieved in the rat experiments or poisonings. …
Number of citations: 678 academic.oup.com
RC Young, CE Myers, RF Ozols, WM Hogan - International Journal of …, 1982 - Elsevier
In 1981, approximately 17,000 new cases of ovarian carcinoma will be diagnosed and 11,200 of these women will die (approximately 6% of all female cancer deaths).’Roughly one …
Number of citations: 12 www.sciencedirect.com
CJ Rutty, DR Newell, JRF Muindi… - Cancer Chemotherapy and …, 1982 - Springer
… In all three species, PMM was extensively demethylated to NZ, NZ, N4,Nr-tetramethylmelamine and N2,N4,N~-tri methylmelamine, although marked species differences in the rate of …
Number of citations: 32 link.springer.com

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